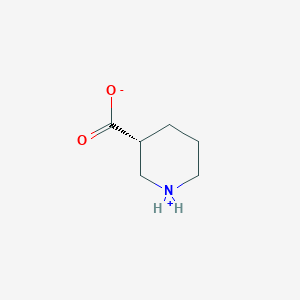

(3R)-piperidine-3-carboxylate

Description

Importance in Medicinal Chemistry

Chiral piperidine (B6355638) scaffolds are prevalent core structures in numerous approved drugs. thieme-connect.comthieme-connect.comresearchgate.net Their incorporation into drug candidates can offer several advantages:

Modulation of Physicochemical Properties: The inherent properties of the piperidine ring, being both hydrophilic and lipophilic, can be fine-tuned by the introduction of chiral centers and substituents. This allows for the optimization of crucial parameters like solubility and lipophilicity (logP/logD), which are critical for drug absorption and distribution. thieme-connect.com

Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring can lead to more precise interactions with biological targets, such as enzymes and receptors. This can result in increased potency and selectivity for the desired target, minimizing off-target effects. thieme-connect.comthieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can significantly influence its metabolic stability and pharmacokinetic properties. Chiral piperidines can be designed to have improved metabolic profiles, leading to better bioavailability and duration of action. thieme-connect.comthieme-connect.comresearchgate.net

Role as a Versatile Synthetic Intermediate

(3R)-piperidine-3-carboxylate and its derivatives are valuable intermediates in asymmetric synthesis. a2bchem.com They provide a pre-existing stereocenter, which can be used to control the stereochemistry of subsequent reactions, enabling the synthesis of enantiomerically pure compounds. a2bchem.com This is particularly crucial in drug discovery and development, where a specific enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Structure

3D Structure

Properties

Molecular Weight |

129.2 |

|---|---|

IUPAC Name |

(3R)-piperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |

SMILES |

C1CC(C[NH2+]C1)C(=O)[O-] |

Origin of Product |

United States |

Historical Context of 3r Piperidine 3 Carboxylate Research Trajectories

The study of piperidine (B6355638) and its derivatives dates back to the 19th century, with its initial isolation from pepper. wikipedia.org However, the focus on chiral-substituted piperidines, such as (3R)-piperidine-3-carboxylate, is a more recent development, driven by the increasing demand for stereochemically pure compounds in the pharmaceutical industry.

The synthesis of substituted piperidines gained significant traction in the 20th century. smolecule.com Early methods often resulted in racemic mixtures, requiring challenging and often inefficient resolution steps to isolate the desired enantiomer. The development of asymmetric synthesis methodologies has been pivotal in providing access to enantiomerically enriched piperidine derivatives.

Key advancements that have influenced the availability and application of this compound include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium-BINAP, has enabled the highly enantioselective hydrogenation of pyridine (B92270) precursors to afford chiral piperidines. smolecule.com

Enzymatic Resolutions: Biocatalytic methods, utilizing enzymes to selectively react with one enantiomer of a racemic mixture, have provided a practical route to optically pure piperidine derivatives.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to synthesize new chiral compounds.

A significant application of this compound is in the synthesis of various biologically active molecules. For instance, it serves as a key intermediate in the preparation of certain antibacterial agents. google.com The synthesis often involves the coupling of the (3R)-piperidine-3-carbonyl moiety with other complex molecular fragments. google.com

Stereochemical Investigations and Chiral Recognition of 3r Piperidine 3 Carboxylate

Absolute Configuration Determination and Verification Methods

Establishing the absolute configuration of a chiral molecule is a crucial step in its characterization. Several powerful analytical techniques are employed for this purpose, each providing unique insights into the molecule's three-dimensional structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are non-destructive techniques that provide information about the stereochemistry of chiral molecules in solution. nih.gov ECD, in particular, has become a powerful tool for determining the absolute configuration of natural products and other chiral compounds. nih.gov The method involves comparing the experimentally measured ECD spectrum of a compound with the spectrum calculated for a known configuration using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov

For instance, the absolute configuration of a 2,3-disubstituted piperidine (B6355638), a key intermediate in the synthesis of the drug Avacopan, was successfully determined using ECD. acs.org Similarly, the absolute stereochemistry of other complex molecules has been assigned by comparing experimental and calculated ECD spectra, often after a thorough conformational analysis to account for the different shapes the molecule can adopt in solution. semanticscholar.org This approach, which combines experimental data with theoretical calculations, provides a high degree of confidence in the assigned absolute configuration. semanticscholar.org

X-ray Crystallography of Chiral Derivatives and Co-crystals

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. researchgate.net This technique provides an unambiguous determination of the arrangement of atoms in the solid state. researchgate.net

In cases where the target molecule itself does not crystallize well, a strategy of forming co-crystals or derivatives can be employed. researchgate.net For example, the absolute configuration of a chiral δ-lactam was determined by X-ray diffraction of its enantiomerically pure form, which was obtained through preparative enantioselective HPLC. researchgate.net The formation of diastereomeric salts with a chiral resolving agent, such as (2R,3R)-tartaric acid, can facilitate crystallization and allow for the determination of the absolute configuration of each enantiomer. acs.orgresearchgate.net This method has been successfully used to resolve and characterize various chiral piperidine derivatives.

NMR Anisotropy Methods using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. researchgate.net

CDAs are enantiomerically pure reagents that react with the enantiomers of a chiral compound to form diastereomers. These diastereomers have different NMR spectra, allowing for the determination of enantiomeric ratios and, in some cases, the assignment of absolute configuration. researchgate.net A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms esters with chiral alcohols and amines. researchgate.net The analysis of the ¹H and ¹⁹F NMR spectra of these diastereomeric esters can provide information about the absolute configuration of the original alcohol or amine. researchgate.net Another approach involves the use of CSAs, which form non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. researchgate.net

Conformational Analysis and Stereoelectronic Effects

Ring Conformation Dynamics of Piperidine Scaffolds

The piperidine ring is a flexible six-membered heterocycle that can adopt several conformations, including the stable chair form and higher-energy twist-boat forms. acs.orgrsc.org The conformational flexibility of the piperidine ring can influence the biological activity of a molecule by affecting how it binds to its target. chemrxiv.org The introduction of substituents can shift the conformational equilibrium, favoring one conformation over others. The piperidine scaffold is a common feature in many biologically active compounds and natural products. nih.gov

Influence of Substituents on Preferred Conformations

The preference for a substituent to occupy an axial or equatorial position on the piperidine ring is influenced by a combination of steric and stereoelectronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. rsc.org

However, stereoelectronic effects can sometimes override steric considerations. For example, in certain fluorinated piperidines, the fluorine atom shows a preference for the axial position due to stabilizing charge-dipole interactions between the C-F bond and the protonated nitrogen atom. researchgate.netresearchgate.net Similarly, the presence of an N-acyl group can favor an axial orientation for a substituent at the 2-position due to allylic strain. acs.org The nature of the substituent on the nitrogen atom also plays a crucial role; for instance, an N-Boc group can lead to different conformational preferences compared to an N-benzyl group. rsc.org Studies on hydroxylated piperidines have shown that the acidity (pKa) of the conjugate acid is dependent on the stereochemistry of the hydroxyl group, with equatorial hydroxyl groups generally leading to a more acidic compound. nih.gov This difference is attributed to stereoelectronic substituent effects. nih.gov

Below is a table summarizing the conformational preferences of various substituted piperidines:

| Compound/Substituent | Position | Preferred Orientation | Reason | Reference |

| N-methyl group | 1 | Equatorial | Reduced steric hindrance | |

| Fluorine | 3 | Axial (upon protonation) | Stabilizing C-F...N+ charge-dipole interaction | researchgate.net |

| 2-substituent | 2 (N-acyl) | Axial | Pseudoallylic strain | acs.org |

| 4-substituent | 4 (N-Boc) | Equatorial | Avoids 1,3-diaxial interactions | rsc.org |

| Carboxylate group | 3 | Equatorial | Minimizes steric hindrance | researchgate.net |

Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional conformation of (3R)-piperidine-3-carboxylate is significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. The piperidine ring typically adopts a chair conformation. In the zwitterionic form of piperidine-3-carboxylic acid, an intramolecular N-H...O hydrogen bond can stabilize the structure. researchgate.net Specifically, in one crystalline form, the piperidine ring is in a chair conformation with the carboxylate group in an axial position, stabilized by an intramolecular N+H⋯O hydrogen bond with a length of 2.847(1) Å. researchgate.net In other instances, the carboxyl group is found in an equatorial position. researchgate.net

The presence and nature of these hydrogen bonds can be influenced by the surrounding chemical environment and whether the compound is in a free state or part of a salt complex. For example, in a diastereomeric complex with (2R,3R)-tartaric acid, the piperidinium (B107235) ring of the (3R)-piperidine-3-carboxylic acid moiety adopts a chair conformation with the carboxyl group in an equatorial position. acs.org The stability of these conformations is a delicate balance of steric hindrance and the stabilizing energy of the hydrogen bonds. researchgate.net In nonpolar solvents, the hydrogen bond energy between the side chain and the ring nitrogen in the axial conformer of nipecotamide, a derivative, can be greater than 2 kcal/mol, while this interaction diminishes in aqueous solutions. researchgate.net

Chiral Resolution Techniques for Enantiopure this compound

The production of enantiomerically pure this compound is essential for its application in the synthesis of pharmaceuticals. Various techniques are employed to separate the (R)-enantiomer from its (S)-counterpart.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for chiral resolution on a large scale is the formation of diastereomeric salts. ulisboa.pt This technique involves reacting a racemic mixture of a piperidine-3-carboxylic acid ester with a chiral resolving agent to form two diastereomeric salts. google.comgoogle.com These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization. ulisboa.ptkiko-tech.co.jp

Commonly used chiral resolving agents for piperidine derivatives include tartaric acid derivatives and mandelic acid. google.com For instance, di-benzoyl-L-tartaric acid has been effectively used to resolve racemic ethyl nipecotate (ethyl piperidine-3-carboxylate). google.com In this process, the racemic ester is reacted with the resolving agent in a solvent, leading to the formation of two diastereomeric salts. By carefully controlling conditions such as temperature, one of the diastereomeric salts, for example, the one containing the (S)-enantiomer, will preferentially precipitate from the solution, leaving the other diastereomer enriched in the (R)-enantiomer in the solution. google.com The desired enantiomer can then be recovered by neutralizing the salt. google.com

The efficiency of this method depends on several factors, including the choice of resolving agent, the solvent, and the crystallization conditions. ulisboa.pt

| Resolving Agent | Target Compound | Key Outcome | Reference |

| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. | google.com |

| (S)-Mandelic acid | Racemic ethyl nipecotate | Alternative resolving agent for diastereomeric salt formation. | google.com |

| (2R,3R)-Tartaric acid | (R/S)-piperidine-3-carboxylic acid | Formation of a diastereomeric complex studied for its structural properties. | acs.org |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for the separation of enantiomers and the determination of enantiomeric purity. google.com Chiral stationary phases (CSPs) are at the heart of this technology, enabling the differential interaction of enantiomers. conicet.gov.ar

For piperidine-3-carboxylic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. conicet.gov.aroup.com For example, a chiral HPLC method was developed to separate the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide using a Chiralpak IA column, which is an immobilized tris-3,5-dimethylphenyl-carbamate derivative of amylose. oup.com Under optimized conditions with a mobile phase of n-hexane and ethanol (B145695), a high resolution of over 10 was achieved between the (R) and (S) enantiomers. oup.comresearchgate.net

The determination of enantiomeric excess (ee) is crucial, and HPLC methods can be validated to be highly accurate and precise for this purpose. researchgate.net Derivatization of the analyte can sometimes be employed to enhance detection and separation. researchgate.net

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Analyte | Key Separation Parameters | Reference |

| Chiral HPLC | Chiralpak IA (amylose-based) | (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide and its (S)-enantiomer | Mobile Phase: n-hexane:ethanol (70:30, v/v), Flow Rate: 1.0 mL/min, Detection: 225 nm | oup.comresearchgate.net |

| Chiral HPLC | Chiralpak ID-3 | 1-(7-nitrobenzo[c] kiko-tech.co.jpoup.comresearchgate.netoxadiazol-4-yl) derivatives of nipecotic acid enantiomers | UV-VIS quantification at 490 nm | researchgate.net |

| Chiral Ligand-Exchange Chromatography | D-penicillamine-Cu(II) complex | Secondary amino acids including piperidine-2-carboxylic acid | Elution order typically S before R | nih.gov |

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net

Lipases are a class of enzymes commonly used for the kinetic resolution of esters via enantioselective hydrolysis. researchgate.net For instance, the lipase (B570770) from Candida antarctica (fraction B), often immobilized, has been used for the enantioselective hydrolysis of racemic esters of piperidine derivatives. researchgate.net In one study, this enzyme preparation provided the unreacted (3S,4R)-ester in high enantiomeric excess (>99%) at 50% conversion. researchgate.net

Another strategy involves the kinetic resolution of cyclic amines through enzyme-catalyzed acylation. nih.gov This process has been optimized by selecting the appropriate acylating agent, solvent, and enzyme to achieve high selectivity. nih.gov Imine reductases (IREDs) have also been employed in the kinetic resolution of piperidine intermediates through the enantioselective oxidation of one enantiomer. acs.org

| Enzyme | Substrate | Transformation | Outcome | Reference |

| Candida antarctica lipase B (CAL-B) | (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate | Enantioselective hydrolysis | Unreacted (3S,4R)-ester with >99% ee | researchgate.net |

| Imine Reductase (IRED) | rac-cis-2,3-disubstituted piperidine | Enantioselective oxidation | (2R,3S)-enantiomer left untouched with 99.5% ee | acs.org |

| Various | Intermediates of SCH66336 (piperidine atropisomers) | Enzymatic acylation or hydrolysis | Kinetic resolution of secondary amines | nih.gov |

Reactivity Profiles and Mechanistic Studies of 3r Piperidine 3 Carboxylate Transformations

Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers

The reactivity of (3R)-piperidine-3-carboxylate is characterized by the presence of two primary reactive centers: the secondary amine nitrogen and the carbonyl carbon of the carboxylate group. The nitrogen atom acts as a nucleophile, while the carbonyl carbon is electrophilic. Additionally, the carbon atom alpha to the carboxylate group can be functionalized.

The secondary amine of the piperidine (B6355638) ring is a key site for nucleophilic reactions, readily undergoing both amination and alkylation. These reactions are fundamental for modifying the piperidine scaffold and introducing diverse functionalities.

N-Alkylation is a common transformation. For instance, the piperidine nitrogen can be alkylated with various alkyl halides. This reaction typically proceeds via a standard nucleophilic substitution mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The use of a base is often required to neutralize the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine for further reaction or to complete the initial reaction. A study on the regioselective 3-alkylation of piperidine demonstrated that after initial conversion to an enamide, the nitrogen could be alkylated, although the focus was on subsequent C-alkylation. odu.edu A more general, metal-free approach involves the N-alkylation of amines by alcohols through an oxidation/imine-iminium formation/reductive amination sequence, which can be applied to piperidine derivatives. acs.org

N-Amination can also be achieved, though it is less common than alkylation. This involves the formation of a nitrogen-nitrogen bond. More broadly, transition-metal-catalyzed C-H amination reactions using organic azides as a nitrogen source have been developed, showcasing advanced methods for forming C-N bonds, which complements the fundamental reactivity of the nitrogen center itself. ibs.re.kr

| Reaction Type | Reagents | Product Type | Mechanism |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl piperidine | Nucleophilic Substitution |

| Reductive Amination | Alcohols, Oxidizing/Reducing agents | N-Alkyl piperidine | Oxidation-Imination-Reduction |

This table provides a summary of common alkylation reactions at the piperidine nitrogen.

Functionalization at the carbon atom alpha to the carboxylate group (the C-3 position of the piperidine ring) is a powerful strategy for introducing substituents and creating stereocenters. This can be achieved through various methods that exploit the acidity of the alpha-proton or through directed C-H activation.

One approach involves the generation of an enolate or an equivalent nucleophile at the alpha-position, which can then react with various electrophiles. However, direct deprotonation can be challenging and may require strong bases like lithium diisopropylamide (LDA). The regioselectivity of such reactions is a key consideration, especially in the presence of the N-H proton. Protecting the piperidine nitrogen, for example as a carbamate (B1207046) (e.g., Boc-protected), can facilitate selective alpha-functionalization by preventing competitive N-deprotonation and directing lithiation. researchgate.net

Modern approaches have focused on transition-metal-catalyzed C-H functionalization, which avoids the need for pre-functionalized substrates. researchgate.net For example, palladium-catalyzed reactions can achieve α-arylation of N-protected piperidines. researchgate.net These methods offer a more direct and atom-economical route to α-functionalized products.

The carbonyl group of the ester moiety in this compound is an electrophilic center susceptible to attack by nucleophiles. libretexts.org This reactivity is central to many transformations, including hydrolysis, amidation, and reduction. The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acyl halides > anhydrides > esters ≈ carboxylic acids > amides > carboxylates. libretexts.orgallstudiesjournal.com This places esters at a moderate level of reactivity.

The electrophilicity of the carbonyl carbon is influenced by the resonance donation from the adjacent oxygen atom. stackexchange.com Nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the leaving group (in this case, an alkoxide from the ester). libretexts.org

Amidation: A key reaction is the conversion of the ester to an amide. This is typically achieved by reacting the ester with an amine. For example, the synthesis of piperidine carboxamides, which have shown potential as antimalarial agents, involves the coupling of a piperidine carboxylic acid (or its ester derivative) with an amine, often facilitated by coupling agents like HATU. nih.gov

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon.

| Reaction Type | Nucleophile/Reagent | Product |

| Amidation | Amine (R'-NH₂) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Hydrolysis | Water (acid or base catalyzed) | Carboxylic Acid |

This table summarizes key reactions occurring at the carbonyl group of the ester.

Ring-Opening and Ring-Closing Metathesis Strategies Involving Piperidine Scaffolds

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic systems, including nitrogen-containing heterocycles like piperidines. wikipedia.org RCM utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cycloalkene and a small volatile byproduct, typically ethylene (B1197577). wikipedia.org

The strategy for synthesizing a piperidine ring using RCM involves starting with a linear precursor containing two terminal alkenes appropriately positioned to form a six-membered ring upon cyclization. For a piperidine scaffold, this precursor would be an amino-diene. The reaction is driven by the entropically favorable release of ethylene gas. wikipedia.org

While RCM is highly effective for forming 5- to 7-membered rings, its application is not without challenges. wikipedia.org Potential side reactions include olefin isomerization, which can be promoted by catalyst degradation products. nih.gov Additives such as 1,4-benzoquinone (B44022) can be used to suppress these unwanted isomerizations. nih.gov The choice of catalyst, solvent, and temperature can significantly impact the efficiency and selectivity of the RCM reaction. nih.gov Ring-opening metathesis (ROM) and aromatic ring-opening metathesis (ArROM) are related strategies that allow for the cleavage of cyclic systems, offering pathways to transform and interconvert various ring structures. chemrxiv.org

Radical Reactions and Reductive/Oxidative Transformations

Radical reactions offer unique pathways for the functionalization of piperidine scaffolds. These reactions often proceed under mild conditions and can provide access to products that are difficult to obtain through traditional ionic chemistry.

Radical C-H Amination/Cyclization: Intramolecular radical C-H amination provides a route to synthesize piperidines. For example, radical cyclization can be initiated through electrolysis or catalysis with copper(I) or copper(II) complexes, leading to the formation of the piperidine ring via 1,6-hydrogen atom transfer. mdpi.com

Oxidative Transformations: The piperidine ring can undergo oxidative functionalization. Biocatalytic C-H oxidation, for instance, can be combined with radical cross-coupling to achieve modular and stereoselective functionalization of piperidines. researchgate.net This approach mimics the combination of electrophilic aromatic substitution and cross-coupling reactions used for flat aromatic molecules, streamlining the synthesis of complex 3D structures. researchgate.net Photoredox catalysis has also been employed for the α-amino C–H arylation of piperidine derivatives. chemrxiv.org

Reductive Transformations: As mentioned previously, the carboxylate group can be reduced to an alcohol. Furthermore, the piperidine ring itself can be formed through reductive processes. For example, the reduction of a substituted pyridine (B92270) can yield the corresponding piperidine. This is a common strategy in multi-step syntheses.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of piperidines. nih.gov These methods offer high efficiency, selectivity, and functional group tolerance.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be used to introduce aryl or other substituents onto the piperidine ring, typically requiring a pre-functionalized piperidine (e.g., a halogenated derivative).

C-H Activation/Functionalization: A more modern and atom-economical approach is the direct functionalization of C-H bonds. Transition metals like palladium, rhodium, and iridium are effective catalysts for this transformation. ibs.re.krresearchgate.net For example, the direct α-arylation of cyclic amines can be achieved through directed transition-metal-catalyzed sp³ C-H activation. researchgate.net Similarly, rhodium(III) and iridium(III) catalysts can mediate the direct C-H amination of arenes using organic azides as the nitrogen source, a principle that can be extended to heterocylic systems. ibs.re.kr Photoredox catalysis, often using iridium complexes, has also emerged as a mild and powerful method for C-H functionalization of piperidines. chemrxiv.org

Asymmetric Catalysis: Transition metal catalysts are also crucial for the asymmetric synthesis of chiral piperidines. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been developed to produce enantioenriched 3-substituted piperidines. acs.org

| Catalyst Metal | Reaction Type | Example Transformation |

| Palladium (Pd) | Cross-Coupling (Suzuki, Heck) | Arylation of halogenated piperidines nih.gov |

| Rhodium (Rh) | C-H Amination, Asymmetric Heck | Direct amination, Asymmetric arylation ibs.re.kracs.org |

| Iridium (Ir) | C-H Amidation, Photoredox Catalysis | Direct amidation, C-H arylation ibs.re.krchemrxiv.org |

| Copper (Cu) | Radical Cyclization | Formation of piperidine ring from linear precursors mdpi.com |

This table highlights the utility of various transition metals in catalyzing reactions involving piperidine scaffolds.

Cross-Coupling Reactions for C-C Bond Formation

While classical cross-coupling reactions such as Suzuki-Miyaura, Heck, and Negishi are cornerstones of modern synthetic chemistry for C-C bond formation, their direct application to functionalize the piperidine ring of this compound at its carbon centers is not extensively documented in the reviewed literature. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.orgharvard.edulibretexts.orgresearchgate.netdocumentsdelivered.com Instead, cross-coupling strategies have been primarily employed in the synthesis of the substituted piperidine ring itself.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides a pathway to enantioenriched 3-substituted piperidines. semanticscholar.orgacs.org This method involves the coupling of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, leading to the formation of 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. semanticscholar.orgacs.org Subsequent reduction of the tetrahydropyridine (B1245486) ring furnishes the desired 3-substituted piperidine. semanticscholar.orgacs.org This three-step sequence, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, has been successfully applied to the synthesis of clinically relevant molecules. semanticscholar.orgacs.org

The proposed mechanism for the rhodium-catalyzed carbometalation suggests the coordination of the rhodium catalyst, followed by transmetalation with the boronic acid. semanticscholar.orgacs.org Carbometalation of the dihydropyridine (B1217469) intermediate and subsequent regioselective protodemetalation yields the 3-substituted tetrahydropyridine. semanticscholar.orgacs.org

Similarly, the Negishi coupling has been utilized in the synthesis of substituted piperidines, for instance, in the preparation of 4-arylpiperidines through the coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. nih.gov This reaction is cocatalyzed by palladium and copper(I) species. nih.gov Although this example pertains to the C4 position, it highlights the feasibility of using organozinc reagents for the functionalization of the piperidine core, suggesting potential for analogous reactions at the C3 position.

Table 1: Examples of Cross-Coupling Reactions in the Synthesis of Substituted Piperidines

| Reaction Type | Reactants | Catalyst/Reagents | Product | Key Features |

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | [Rh(cod)(OH)]2, Ligand | 3-Aryl-tetrahydropyridine | High enantioselectivity; forms C-C bond at C3 position of the precursor. semanticscholar.orgacs.org |

| Negishi Coupling | 4-(N-BOC-piperidyl)zinc iodide, Aryl halide | Cl2Pd(dppf), Cu(I) species | 4-Aryl-N-BOC-piperidine | Forms C-C bond at C4 position. nih.gov |

Hydrogenation and Dehydrogenation Methodologies

The saturation level of the piperidine ring is a critical determinant of the biological activity of molecules containing this scaffold. Consequently, hydrogenation and dehydrogenation reactions are of significant interest.

The catalytic hydrogenation of pyridine precursors represents a direct and efficient route to piperidine derivatives, including those with a carboxylate at the 3-position. A metal-free transfer hydrogenation of 3-carbonyl pyridines has been developed using trichlorosilane (B8805176) as the reducing agent and hexamethylphosphoramide (B148902) (HMPA) as a catalyst. mdpi.com This method demonstrates good functional group tolerance, allowing for the synthesis of various piperidines bearing ester or ketone groups at the C3 position. mdpi.com

Furthermore, iridium(III)-catalyzed ionic hydrogenation offers a robust and selective method for the reduction of pyridines to the corresponding piperidines. chemrxiv.orgchemrxiv.org This approach is notable for its tolerance of highly reduction-sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl groups, thereby expanding the accessible chemical space for multi-substituted piperidines. chemrxiv.orgchemrxiv.org The reaction proceeds with low catalyst loadings and can be performed on a large scale. chemrxiv.orgchemrxiv.org

Table 2: Selected Hydrogenation Methods for the Synthesis of Piperidine-3-carboxylate Derivatives

| Method | Substrate | Catalyst/Reducing Agent | Product | Key Features |

| Metal-Free Transfer Hydrogenation | 3-Carbonyl Pyridine | HMPA / Trichlorosilane | 3-Carbonyl Piperidine | Metal-free conditions, good functional group tolerance. mdpi.com |

| Iridium(III)-Catalyzed Ionic Hydrogenation | Substituted Pyridine | Iridium(III) complex | Substituted Piperidine | High selectivity, tolerance of sensitive functional groups. chemrxiv.orgchemrxiv.org |

The reverse transformation, the dehydrogenation of piperidines to dihydropyridines or pyridines, is a less commonly explored but synthetically valuable reaction. Methodologies for the synthesis of 2,3-dihydropyridines have been reported, for instance, through the reaction of α,β-unsaturated oxime pivalates with olefins, catalyzed by cationic Rh(III) complexes. organic-chemistry.org While this does not start from a pre-formed piperidine, it illustrates a pathway to unsaturated piperidine precursors. The development of direct and selective dehydrogenation methods for this compound would provide access to a different class of compounds with potentially distinct biological activities.

C-H Activation Strategies at Piperidine Ring Positions

Direct functionalization of C-H bonds is a powerful strategy for the late-stage modification of complex molecules, and significant progress has been made in the C-H activation of saturated N-heterocycles. cam.ac.uknih.govnih.govmdpi.com For the piperidine ring, the different C-H bonds (C2, C3, and C4) exhibit distinct reactivity profiles. researchgate.net The C2-H bond is electronically activated but sterically hindered, while the C3-H bond is electronically deactivated due to the inductive effect of the nitrogen protecting group. researchgate.net The C4-H bond is generally more accessible for functionalization. researchgate.net

Palladium-catalyzed C(sp³)–H arylation has emerged as a key method for the functionalization of the piperidine ring. chemrxiv.orgacs.orgacs.orgnih.gov The regioselectivity of these reactions is often controlled by a directing group. In a highly relevant study, a palladium-catalyzed C4–H arylation of piperidine derivatives was achieved with excellent regio- and stereoselectivity using an aminoquinoline auxiliary attached to the C3-carboxylate group. acs.org These silver-free reaction conditions employ a low catalyst loading and an inexpensive base. acs.org The directing group can be subsequently removed to furnish various functional groups such as amides, acids, esters, and alcohols. acs.org

Mechanistic studies involving deuterium (B1214612) labeling experiments have provided insights into the C-H activation step. acs.org For a piperidine-3-carboxamide derivative, deuterium incorporation was observed at the C4 position, both cis and trans to the directing group, indicating that C-H activation occurs at this position. acs.org Computational and experimental studies have elucidated the role of the directing group and the energetics of the catalytic cycle, including the oxidative addition and reductive elimination steps. acs.org

Table 3: C-H Activation of Piperidine-3-Carboxylate Derivatives

| Position | Reaction Type | Catalyst/Reagents | Directing Group | Product | Key Features |

| C4 | Pd-catalyzed Arylation | Pd(OAc)2, Aryl iodide, K2CO3 | C3-aminoquinoline amide | 4-Aryl-piperidine-3-carboxamide | High regio- and stereoselectivity. acs.org |

Role of 3r Piperidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Heterocyclic Systems (e.g., other Alkaloid Scaffolds)

The rigid, chiral framework of (3R)-piperidine-3-carboxylate serves as an excellent starting point for the stereoselective synthesis of more complex heterocyclic systems, including various alkaloid scaffolds. The inherent chirality of this building block can be effectively transferred to the target molecule, obviating the need for a separate chiral induction step in later stages of the synthesis.

One common strategy involves the elaboration of the piperidine (B6355638) ring and the functionalization of its substituents to construct fused or bridged bicyclic systems characteristic of many alkaloids. For instance, the nitrogen atom can participate in cyclization reactions to form quinolizidine (B1214090), indolizidine, and other related alkaloid core structures. The carboxylate group at the C-3 position can be transformed into a variety of other functional groups, such as aldehydes, alcohols, or amides, which can then be used as handles for further ring-forming reactions.

A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products, highlights the versatility of such building blocks. In biosynthesis, Δ¹-piperideine plays a key role as a common intermediate. rsc.org Synthetic strategies can mimic this by using functionalized piperidine derivatives to build a variety of new chiral piperidine compounds. rsc.org For example, a stereoselective three-component vinylogous Mannich-type reaction can produce a chiral 2,3-dihydropyridinone compound, which serves as a versatile intermediate for the synthesis of bioactive natural alkaloids. rsc.org This intermediate can be further elaborated; for instance, a properly functionalized substrate can cyclize to form a second piperidine ring, leading to a chiral polyfunctional quinolizidine enaminone. rsc.org This intermediate, in turn, can be used to prepare various new chiral quinolizidine compounds, including the natural alkaloid (−)-epimyrtine. rsc.org

The synthesis of piperidine and furopyrrolidine alkaloids often involves key steps for the introduction of asymmetric centers and the formation of the six-membered heterocycle. ru.nl While various strategies exist, the use of chiral building blocks like this compound provides a direct route to enantiomerically enriched products.

Asymmetric Synthesis of Complex Molecules and Intermediates

The piperidine moiety is a frequent feature in pharmaceutically relevant molecules, making the asymmetric synthesis of 3-substituted piperidines a critical area of research. nih.gov this compound and its derivatives are key chiral intermediates in the synthesis of a variety of complex molecules, including clinically important drugs. nih.govacs.org The stepwise construction of the piperidine ring can be a lengthy process and often requires either stoichiometric chiral building blocks or resolution to control the absolute stereochemistry. nih.gov

A notable application of chiral piperidine intermediates is in the synthesis of the anticancer drug Niraparib and the antipsychotic agent Preclamol. nih.govacs.org The synthesis of these molecules often involves a rhodium-catalyzed asymmetric carbometalation of dihydropyridines to furnish 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org The functional group tolerance of such methods allows for the synthesis of a wide variety of enantioenriched 3-piperidines. nih.govacs.org

The enantioselective multistage synthesis of complex molecules like (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid further illustrates the utility of chiral piperidine precursors. nih.gov The resulting intermediates from such syntheses can be used for further modification to obtain various analogs of the final product. nih.gov

Below is a table summarizing the application of chiral piperidine intermediates in the synthesis of complex molecules:

| Target Molecule | Therapeutic Area | Synthetic Strategy | Reference |

|---|---|---|---|

| Niraparib | Anticancer | Rh-catalyzed asymmetric carbometalation | nih.govacs.org |

| Preclamol | Antipsychotic | Rh-catalyzed asymmetric carbometalation | nih.govacs.org |

| OSU-6162 | Antipsychotic | Asymmetric synthesis from chiral precursors | nih.gov |

| Tiagabine | Anticonvulsant | Asymmetric synthesis from chiral precursors | nih.gov |

| Pergolide | Parkinson's Disease | Asymmetric synthesis from chiral precursors | nih.gov |

Development of Chiral Ligands and Organocatalysts Incorporating the Piperidine Core

The rigid, chiral scaffold of piperidine makes it an attractive core for the design of new chiral ligands and organocatalysts. The nitrogen atom of the piperidine ring can act as a Lewis base or be part of a larger coordinating system, while the stereocenter at the C-3 position can induce asymmetry in catalytic transformations.

Chiral ligands derived from piperidine have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The C2-symmetric design is a common strategy in the development of "privileged" ligands that are effective for a wide range of transformations. sigmaaldrich.com While BINAP, salens, and bisoxazolines are well-known examples, the quest for novel and efficient chiral ligands is ongoing. sigmaaldrich.com Piperidine-containing scaffolds offer a modular approach to ligand design, where substituents on the ring can be varied to fine-tune the steric and electronic properties of the catalyst.

In the realm of organocatalysis, piperidine derivatives have been utilized as chiral amines or as part of more complex catalyst structures. For example, piperidines are versatile precursors for privileged chiral ligands and organocatalysts in asymmetric synthesis. nih.gov The development of new families of C2-symmetric N,N'-dioxides from readily available chiral amino acids has led to useful metal ligands and organocatalysts for asymmetric reactions. nih.gov These catalysts have been successfully applied in the asymmetric addition of trimethylsilylcyanide to aldehydes, ketones, and imines with good yields and excellent enantioselectivities. nih.gov

The incorporation of a this compound moiety can lead to the development of bifunctional catalysts, where the amine and carboxylate groups (or their derivatives) can act in concert to activate substrates and control stereochemistry.

Application in Prodrug Design and Drug Delivery Systems (focus on chemical synthesis and modification)

The chemical modification of this compound is a promising strategy in prodrug design and the development of drug delivery systems. The secondary amine and the carboxylate ester functionalities provide convenient handles for the attachment of promoieties or for incorporation into larger drug delivery constructs.

In prodrug design, the carboxylate group of this compound can be esterified or amidated with a promoiety that masks the active drug, improving its physicochemical properties such as solubility, stability, or membrane permeability. Upon administration, this promoiety is cleaved by enzymes in the body to release the active pharmaceutical ingredient. For instance, piperazine (B1678402) and substituted piperidine antiviral agents have been developed as prodrugs to improve their therapeutic efficacy. google.com

The piperidine nitrogen can also be modified. For example, it can be acylated or alkylated to attach a promoiety. The design and synthesis of piperidine-3-carboxamides have been explored for various therapeutic applications, including as human platelet aggregation inhibitors. nih.gov In these studies, modifications at the piperidine nitrogen and the carboxamide group were systematically investigated to understand structure-activity relationships. nih.gov

For drug delivery systems, this compound can be incorporated as a monomer into biodegradable polymers or attached to the surface of nanoparticles. This allows for the targeted delivery of a therapeutic agent to a specific site in the body, potentially reducing side effects and improving treatment outcomes. The covalent attachment of drugs to delivery vehicles can be achieved through post-synthetic modifications of the carrier system. nih.gov For example, nanoscale metal-organic frameworks (NMOFs) can be functionalized with amine groups, which then serve as sites for the covalent attachment of drug molecules. nih.gov

The chemical versatility of this compound makes it a valuable component in the toolbox of medicinal chemists and pharmaceutical scientists for the rational design of next-generation drug therapies.

Theoretical and Computational Investigations of 3r Piperidine 3 Carboxylate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure of (3R)-piperidine-3-carboxylate. These calculations solve approximations of the Schrödinger equation to determine the molecule's geometric and electronic properties. DFT methods, such as those using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy for organic molecules. researchgate.net Such studies provide optimized molecular geometry, vibrational frequencies, and a detailed picture of the electron distribution.

Table 1: Representative Parameters for DFT Calculations

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP, M06, OPBE | Approximates the exchange-correlation energy within DFT. researchgate.net |

| Basis Set | 6-311++G(d,p), cc-pVQZ, TZVP | Defines the set of functions used to build molecular orbitals. researchgate.netresearchgate.netnih.gov |

| Solvation Model | C-PCM, SMD | To simulate the effects of a solvent on the molecule's properties. nih.gov |

Molecular Orbital (MO) theory is used to describe the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scispace.com

A Molecular Electrostatic Potential (MEP) map can also be generated from these calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylate group would be expected to show negative potential (red/yellow), indicating sites prone to electrophilic attack, while the hydrogen on the piperidine (B6355638) nitrogen would show positive potential (blue), indicating a site for nucleophilic interaction. scispace.com

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps identify reactive sites. |

DFT calculations are instrumental in predicting the reactivity of this compound in various chemical reactions. By calculating the energies of reactants, products, and potential transition states, a reaction's energy profile can be mapped. This allows for the determination of activation energies, which are critical for predicting reaction rates.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and vibrational frequencies of this transition state structure provide insight into the reaction mechanism. For instance, in a catalyzed reaction involving this compound, DFT could be used to model the interaction with the catalyst and calculate the energy barrier for the rate-determining step, thereby explaining the catalyst's efficiency. researchgate.net Thermodynamic descriptors such as Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA) can also be calculated to assess the likelihood of specific reaction pathways, such as those involving radical mechanisms or acid-base chemistry. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, particularly with solvent molecules. mdpi.com

For this compound, the piperidine ring is expected to predominantly adopt a chair conformation. researchgate.net MD simulations can reveal the relative stability of different chair conformers (with the carboxylate group in an axial or equatorial position) and the energy barriers for ring inversion. Furthermore, these simulations are crucial for understanding solvation effects. In an aqueous solution, MD can model the formation and dynamics of hydrogen bonds between the carboxylate group, the piperidine nitrogen, and surrounding water molecules, which significantly influences the molecule's preferred conformation and solubility. mdpi.com

Docking and Molecular Modeling Studies of Interactions with Specific Chemical Motifs (non-biological, e.g., catalyst active sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug discovery, it is also a valuable tool for understanding interactions in non-biological systems, such as the binding of a ligand to a catalyst's active site.

In the context of this compound, docking studies could be employed to investigate its interaction with the active site of a synthetic catalyst. For example, if used as a chiral ligand in asymmetric catalysis, docking could predict its binding mode to a metal center. These studies calculate a binding score, such as binding energy (in kcal/mol), which estimates the strength of the interaction. The results can reveal key intermolecular forces, like hydrogen bonds or electrostatic interactions, that stabilize the ligand-catalyst complex. nih.gov This information is vital for the rational design of more efficient catalysts. For instance, understanding how the stereochemistry at the C3 position influences binding can guide the development of stereoselective reactions. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Studies in Non-Biological Contexts (e.g., catalyst efficiency, reaction rates)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with a specific activity. While common in medicinal chemistry, the QSAR methodology can be applied to non-biological contexts, such as predicting catalyst efficiency or reaction rates. researchgate.net

A hypothetical QSAR study for a series of piperidine-based ligands, including this compound, in a catalytic reaction would involve several steps. First, a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) would be calculated for each ligand. These descriptors would then be correlated with an experimentally measured activity, such as the reaction yield or enantiomeric excess. Statistical methods like multiple linear regression or partial least squares would be used to generate a predictive model. dntb.gov.ua Such a model could then be used to predict the catalytic efficiency of new, untested piperidine derivatives and to provide insights into the structural features that are most important for high activity. dntb.gov.ua

Analytical Research Methodologies for 3r Piperidine 3 Carboxylate in Academic Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for the molecular-level investigation of (3R)-piperidine-3-carboxylate, enabling researchers to verify its covalent structure and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit complex multiplets for the piperidine (B6355638) ring protons due to spin-spin coupling. The proton at the chiral center (C3) is of particular diagnostic importance.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylate group would appear at the most downfield chemical shift.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~175-180 |

| C2-Hax, Heq | ~2.8-3.2 (m) | ~46-50 |

| C3-H | ~2.5-2.9 (m) | ~40-45 |

| C4-Hax, Heq | ~1.5-2.0 (m) | ~24-28 |

| C5-Hax, Heq | ~1.6-2.1 (m) | ~23-27 |

| C6-Hax, Heq | ~2.7-3.1 (m) | ~45-49 |

| N-H | Broad singlet, variable | - |

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern of piperidine derivatives is often dominated by the cleavage of the piperidine ring and the loss of substituents. For this compound, a primary fragmentation pathway would likely involve the loss of the carboxyl group (as COOH or H₂O + CO). Further fragmentation can occur through ring-opening pathways. nih.gov This fragmentation data provides a "fingerprint" that helps to confirm the structure of the molecule. scielo.br

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 130.0817 | [M+H]⁺ | Protonated molecular ion |

| 84.0813 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 112.0711 | [M+H - H₂O]⁺ | Loss of water |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for the different functional groups. For this compound, key absorbances would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, N-H stretching and bending from the secondary amine, and C-H stretching from the aliphatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is particularly sensitive to polar functional groups, Raman is often better for non-polar and symmetric bonds. The Raman spectrum would also show characteristic peaks for the piperidine ring and the carboxylate functional group, providing additional confirmation of the molecular structure. nih.govacs.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | - |

| N-H (Amine) | Stretching | 3200-3500 | 3200-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | 1700-1725 |

| N-H (Amine) | Bending | 1500-1650 | - |

Advanced Chromatographic Methods for Enantiomeric and Chemical Purity

Chromatographic techniques are essential for separating this compound from its enantiomer, (3S)-piperidine-3-carboxylate, and from any other chemical impurities.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric purity (or enantiomeric excess) of chiral compounds. oup.comoup.com

The principle of chiral chromatography relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral molecules, including piperidine derivatives. oup.comoup.com The separation is influenced by factors such as the mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol), flow rate, and column temperature. oup.com Gas Chromatography (GC) with a chiral stationary phase can also be used, typically after derivatization of the analyte to increase its volatility.

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD) |

| Mobile Phase | n-Hexane / Ethanol or Isopropanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 20 - 40 °C |

| Detection | UV (e.g., 210-225 nm for N-protected derivatives) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comafmps.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mmu.ac.uk Small amounts of co-solvents (modifiers) such as methanol (B129727) or ethanol are often added to modulate the solvating power of the mobile phase and improve peak shape. europeanpharmaceuticalreview.com

SFC offers several advantages over HPLC, including faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, which allows for higher flow rates without significant loss of efficiency. chromatographyonline.comafmps.be It is also considered a "greener" technique due to the reduced use of organic solvents. afmps.be The same types of chiral stationary phases used in HPLC are typically employed in SFC. nih.gov The unique properties of the supercritical fluid can sometimes lead to different selectivity and resolution compared to HPLC, making SFC a complementary and valuable tool for challenging chiral separations. chromatographyonline.com SFC can be readily coupled with mass spectrometry for highly sensitive and selective analysis. nih.gov

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |

| Modifier/Co-solvent | Alcohols (e.g., Ethanol, IPA) | Alcohols (e.g., Methanol, Ethanol) |

| Typical Analysis Time | 10-30 min | 2-10 min |

| Operating Pressure | Moderate | High |

| Solvent Consumption | High | Low |

Crystallographic Techniques for Solid-State Characterization

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, crystallographic techniques are the most powerful tools for elucidating its structure at the atomic level. These methods provide precise information on bond lengths, bond angles, conformational preferences of the piperidine ring, and the nature of intermolecular interactions that dictate how the molecules arrange themselves in a crystal lattice. This solid-state structure is crucial for understanding the compound's stability, solubility, and interactions with other molecules.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the complete three-dimensional structure of a crystalline solid. This technique not only confirms the molecular connectivity but also reveals the stereochemistry, conformation, and the intricate network of intermolecular forces that constitute the crystal packing.

Absolute Configuration: For a chiral molecule like this compound, SCXRD is uniquely capable of determining its absolute configuration without ambiguity. The "R" designation refers to the specific spatial arrangement of the substituents around the chiral center at the C3 position of the piperidine ring. This determination is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. When an enantiomerically pure sample is crystallized, careful measurement of the diffraction data allows for the calculation of the Flack parameter. A Flack parameter value close to zero for a given enantiomeric model confirms that the absolute configuration has been assigned correctly. This provides unequivocal proof of the (3R) stereochemistry.

Molecular Conformation and Crystal Packing: While specific crystallographic data for the enantiopure this compound is not publicly available, analysis of its racemic hydrochloride salt, (±)-piperidine-3-carboxylic acid hydrochloride, provides critical insights into the molecule's structural properties. In the solid state, the piperidine ring adopts a stable chair conformation. The carboxylic acid group is found in an equatorial position, which is generally the sterically preferred orientation.

The detailed structural parameters from the analysis of racemic nipecotic acid hydrochloride are presented below.

Table 1: Crystallographic Data for (±)-Piperidine-3-carboxylic acid hydrochloride

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₁₂ClNO₂ |

| Formula Weight | 165.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8139 (12) |

| b (Å) | 7.6257 (10) |

| c (Å) | 11.649 (2) |

| β (°) | 107.23 (2) |

| Volume (ų) | 747.2 (2) |

| Z | 4 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-piperidine-3-carboxylate derivatives in medicinal chemistry?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine ring formation or modification. Key steps include fluorination (e.g., using Selectfluor™) or amination at specific positions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases such as triethylamine (TEA) are employed to optimize reaction efficiency. Purification via column chromatography or recrystallization ensures high yields and purity .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H, 13C) confirms structural integrity and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) separates enantiomers and assesses purity. Mass Spectrometry (MS) provides molecular weight validation .

Q. How are fluorinated analogs of this compound synthesized, and what advantages do they offer?

- Methodological Answer : Fluorination is achieved using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) under anhydrous conditions. Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs use in vitro assays (e.g., receptor binding) to quantify selectivity improvements .

Advanced Research Questions

Q. How does stereochemical configuration (3R vs. 3S) influence the biological activity of piperidine carboxylates?

- Methodological Answer : Enantiomers are resolved via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution. The (3R) configuration often exhibits higher receptor affinity due to spatial compatibility with binding pockets. For example, (3R)-fluoropiperidine derivatives show 10–50× greater activity in kinase inhibition assays compared to (3S) isomers. Stereochemical analysis via X-ray crystallography or circular dichroism (CD) validates these interactions .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer : Racemization is minimized by avoiding high temperatures (>80°C) and strongly acidic/basic conditions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize chiral centers during nucleophilic substitutions. Reaction progress is monitored via chiral HPLC, with kinetic studies quantifying racemization rates under varying conditions .

Q. How can computational modeling predict the pharmacokinetic (PK) properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model membrane permeability and target binding. Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Validation involves in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental designs address contradictory bioactivity data in this compound studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or impurity artifacts. Robust protocols include:

- Replicating assays across multiple cell lines (e.g., A549, HCT116).

- Purity verification via HPLC (>95%) and elemental analysis.

- Dose-response curves (IC50) to confirm potency thresholds .

Q. How do solvent polarity and temperature affect the stability of this compound intermediates?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- Polar aprotic solvents (e.g., DMF) reduce hydrolysis of ester groups compared to protic solvents.

- Thermal gravimetric analysis (TGA) identifies decomposition temperatures.

- Long-term storage at −20°C in inert atmospheres (e.g., argon) prevents oxidation .

Key Research Findings

- Fluorinated (3R)-piperidine-3-carboxylates exhibit enhanced mitochondrial apoptosis induction in cancer cells (IC50: 5–20 µM) .

- Chiral resolution via continuous flow reactors improves enantiomeric purity (ee >99%) and scalability .

- Computational models correlate steric bulk at the 3R position with reduced off-target effects in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.